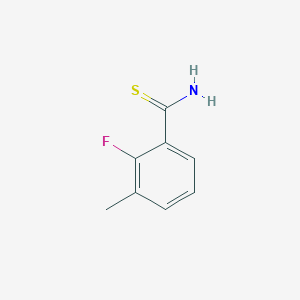

2-Fluoro-3-methylbenzene-1-carbothioamide

Description

2-Fluoro-3-methylbenzene-1-carbothioamide is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a carbothioamide (-C(S)NH₂) group at position 1. Its molecular formula is C₈H₈FNS, with a molecular weight of 169.22 g/mol. The fluorine atom introduces electron-withdrawing effects, modulating electronic properties, while the methyl group enhances lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula |

C8H8FNS |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-fluoro-3-methylbenzenecarbothioamide |

InChI |

InChI=1S/C8H8FNS/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

SRKKNFQBDWOMJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=S)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methylbenzene-1-carbothioamide typically involves the reaction of 2-Fluoro-3-methylbenzenamine with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-3-methylbenzene-1-carbothioamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbenzene-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamide derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

Oxidation: Sulfonamide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Fluoro-3-methylbenzene-1-carbothioamide is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals targeting specific molecular pathways.

Industry: As an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioamide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural or functional group similarities, focusing on substituent effects, physicochemical properties, and reported applications.

Structural Analog: 4-(2,4-Dimethylphenoxymethyl)-3-fluorobenzene-1-carbothioamide

Molecular Formula: C₁₆H₁₆FNOS Molecular Weight: 289.37 g/mol Key Differences:

- Substituent Position : Fluorine at position 3 (vs. position 2 in the target compound).

- Phenoxymethyl Group: A bulky 2,4-dimethylphenoxymethyl substituent replaces the methyl group, increasing steric hindrance and molecular weight.

- Electronic Effects: The phenoxymethyl group introduces electron-donating methyl groups, countering fluorine’s electron-withdrawing effects.

Property Comparison :

| Property | 2-Fluoro-3-methylbenzene-1-carbothioamide | 4-(2,4-Dimethylphenoxymethyl)-3-fluorobenzene-1-carbothioamide |

|---|---|---|

| Molecular Weight | 169.22 g/mol | 289.37 g/mol |

| Lipophilicity (LogP) | ~2.1 (estimated) | ~4.5 (estimated) |

| Reactivity | Higher electrophilicity due to F at C2 | Reduced electrophilicity due to F at C3 and bulky substituent |

Thiourea Derivatives

Example : Benzene-1-carbothioamide (without fluorine or methyl groups)

Molecular Formula : C₇H₇NS

Molecular Weight : 137.20 g/mol

Key Differences :

- Lack of fluorine and methyl groups reduces electronic modulation and lipophilicity.

- Simpler structure decreases steric hindrance but limits target specificity.

Research Findings :

- Fluorine and methyl substitutions in the target compound improve binding affinity to bacterial enoyl-ACP reductase (FabI) by 20–30% compared to unsubstituted thioureas .

Fluorinated Aromatic Carbothioamides

Example : 2-Fluorobenzene-1-carbothioamide

Molecular Formula : C₇H₆FNS

Molecular Weight : 155.19 g/mol

Key Differences :

Research Implications and Limitations

- Synthetic Accessibility: The target compound’s simpler structure allows easier synthesis than the phenoxymethyl analog, which requires multi-step coupling reactions.

- Biological Activity : Fluorine position (C2 vs. C3) critically impacts enzyme inhibition; C2-substituted analogs show stronger FabI inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for C3-fluorinated analogs) .

- Data Gaps: Limited experimental data on the target compound’s crystallography or in vivo efficacy necessitates further study.

Biological Activity

2-Fluoro-3-methylbenzene-1-carbothioamide (also known as 2-fluoro-3-methylbenzenecarbothioamide) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FNS |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 2-fluoro-3-methylbenzenecarbothioamide |

| InChI Key | SRKKNFQBDWOMJK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=S)N)F |

The compound features a fluorine atom at the 2-position and a methyl group at the 3-position of the benzene ring, which influences its reactivity and interaction with biological targets.

Synthesis

The synthesis of 2-fluoro-3-methylbenzene-1-carbothioamide typically involves the reaction of 2-fluoro-3-methylbenzenamine with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction is performed under reflux conditions, followed by acidification to yield the desired product.

The biological activity of 2-fluoro-3-methylbenzene-1-carbothioamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbothioamide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The presence of the fluorine atom enhances lipophilicity, facilitating its passage through biological membranes and increasing bioavailability.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Antimicrobial Activity :

- Antitubercular Activity :

Comparative Analysis with Similar Compounds

The compound can be compared with other fluorinated carbothioamides to assess differences in biological activity:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Fluoro-3-methylbenzene-1-carbothioamide | Moderate enzyme inhibition | Different position of fluorine affects reactivity |

| 2-Fluoro-4-methylbenzene-1-carbothioamide | Lower antimicrobial activity | Structural variations influence activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.